

# Enantioselective Synthesis of Norpseudoephedrine Analogues: Application Notes and Protocols

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## Compound of Interest

Compound Name: Norpseudoephedrine

Cat. No.: B1213554

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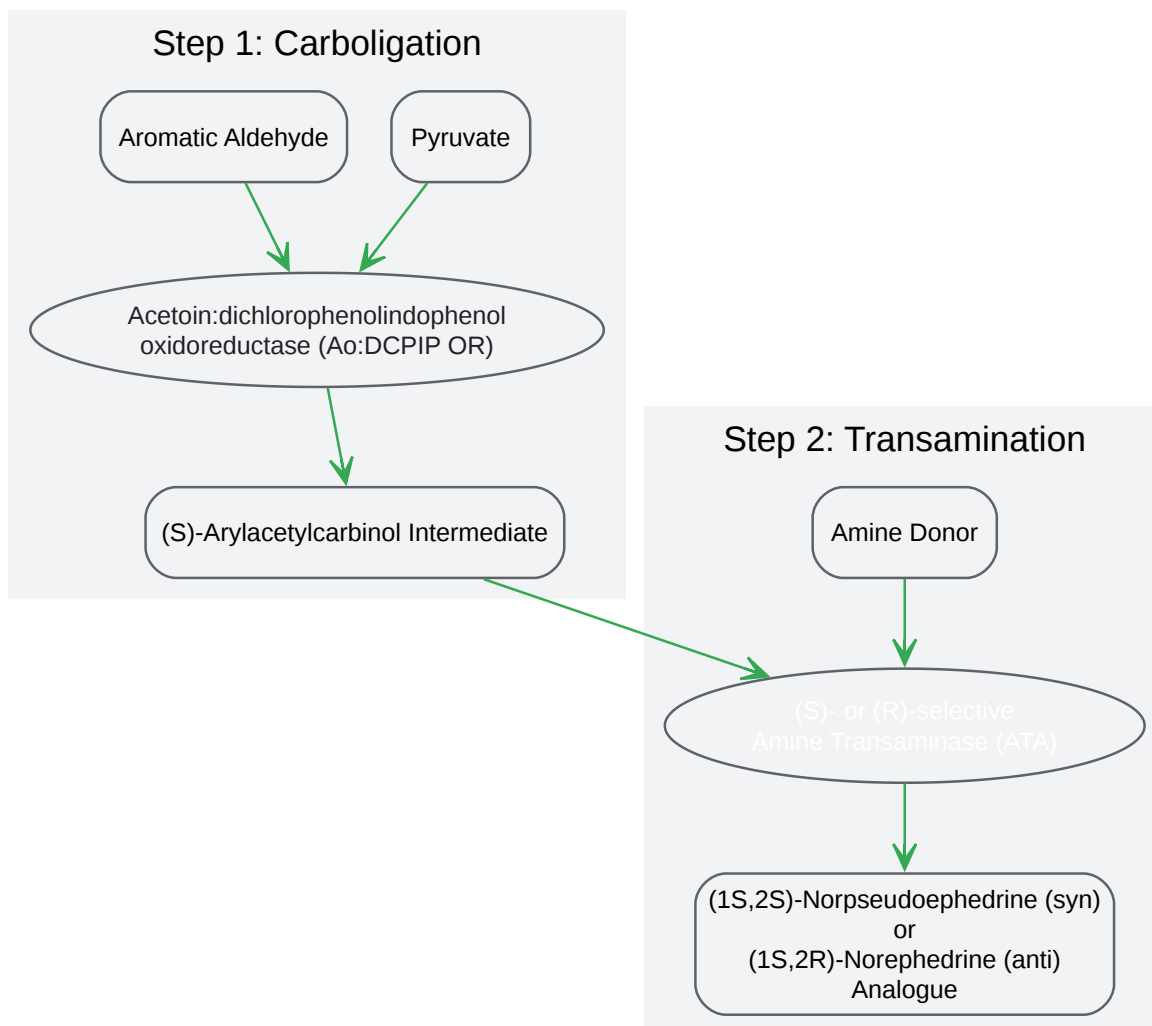
This document provides detailed application notes and protocols for the enantioselective synthesis of **norpseudoephedrine** analogues, which are crucial chiral building blocks in the development of pharmaceutical agents. The methodologies presented herein focus on achieving high stereoselectivity through biocatalysis, asymmetric transfer hydrogenation, the use of chiral auxiliaries, and diastereoselective reduction of  $\alpha$ -amino ketones.

## Two-Step Biocatalytic Synthesis

This approach utilizes a chemoenzymatic cascade involving a benzoin-type condensation followed by a transamination step to produce (1S)-nor(pseudo)ephedrine analogues with high enantiomeric and diastereomeric excess.<sup>[1][2]</sup>

## Signaling Pathway Diagram

## Biocatalytic Synthesis of (1S)-Norpseudoephedrine Analogues



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Caption: Two-step biocatalytic cascade for **norpseudoephedrine** analogues.

## Quantitative Data

Entry	Aromatic Aldehyde	Product	Yield of Step 1 (%)	e.e. of Intermediate (%)	Yield of Step 2 (%)	d.e. of Final Product (%)
1	Benzaldehyde	(1S,2S)-Norpseudoephedrine	75	>99	85	>99
2	4-Chlorobenzaldehyde	(1S,2S)-4-Chloro-norpseudoephedrine	70	>99	82	>98
3	4-Methoxybenzaldehyde	(1S,2S)-4-Methoxy-norpseudoephedrine	80	>99	88	>99
4	Benzaldehyde	(1S,2R)-Norephedrine	75	>99	80	>98

## Experimental Protocol

### Step 1: Synthesis of (S)-Arylacetylcarbinol Intermediate

- In a temperature-controlled reactor, prepare a solution of the aromatic aldehyde (1.0 eq) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0) containing a co-solvent such as DMSO to ensure solubility.
- Add pyruvate (1.5 eq), thiamine diphosphate (ThDP, 0.1 eq), and MgCl<sub>2</sub> (0.1 eq).
- Initiate the reaction by adding the acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) enzyme.
- Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the progress by HPLC.

- Upon completion, extract the (S)-arylacetylcarbinol intermediate with an organic solvent (e.g., ethyl acetate), dry the organic phase over anhydrous sodium sulfate, and concentrate under reduced pressure.

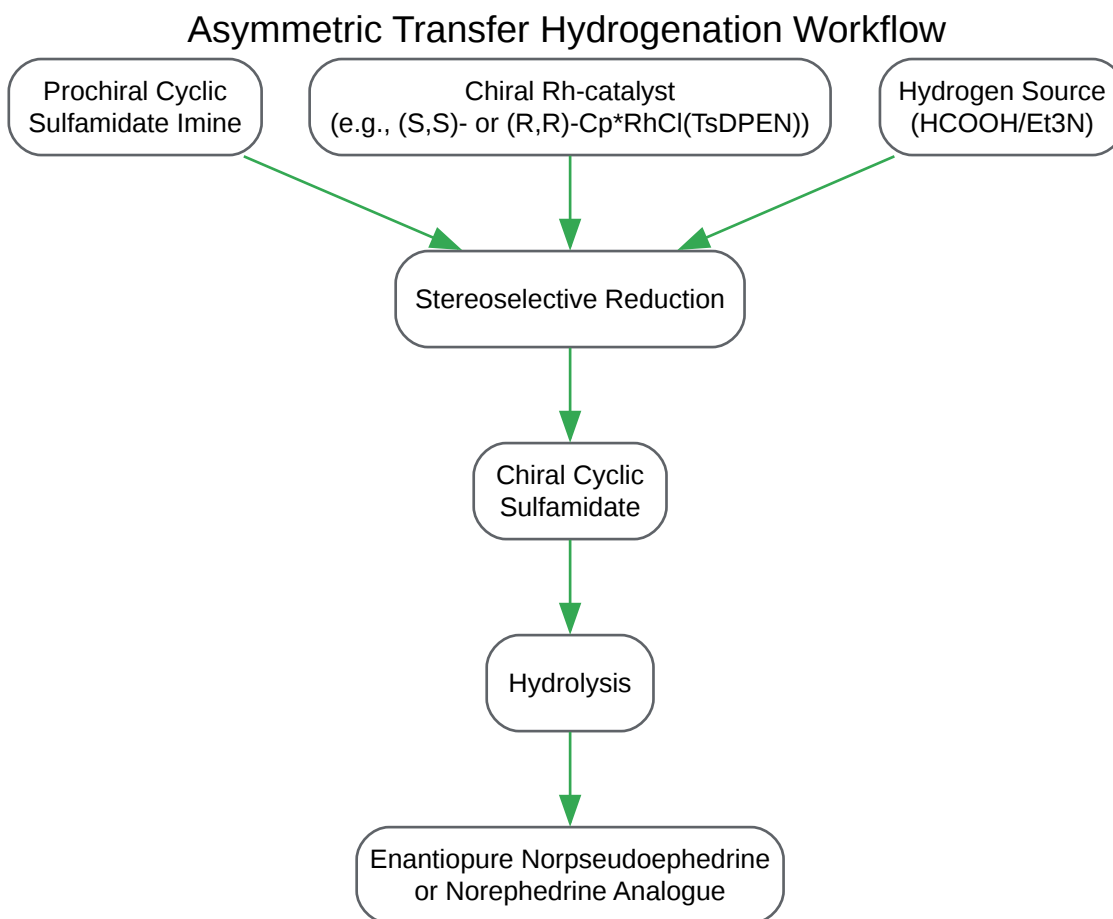
#### Step 2: Transamination to **Norpseudoephedrine** Analogue

- Dissolve the crude (S)-arylacetylcarbinol intermediate in a suitable buffer (e.g., HEPES buffer, pH 7.5).
- Add the amine donor (e.g., L-alanine, 1.5 eq) and pyridoxal 5'-phosphate (PLP, 0.1 eq).
- Initiate the transamination by adding the appropriate stereoselective amine transaminase (ATA). Use an (S)-selective ATA for the synthesis of the syn (**norpseudoephedrine**) diastereomer or an (R)-selective ATA for the anti (norephedrine) diastereomer.
- Stir the reaction mixture at a controlled temperature (e.g., 37 °C) and monitor by HPLC.
- Upon completion, basify the reaction mixture and extract the product with an organic solvent.
- Purify the final **norpseudoephedrine** analogue by column chromatography.

## Asymmetric Transfer Hydrogenation

This method provides a highly efficient route to all four stereoisomers of **norpseudoephedrine** and its analogues starting from a prochiral cyclic sulfamidate imine. The key step is the asymmetric transfer hydrogenation using a chiral rhodium catalyst.<sup>[3][4][5]</sup>

## Experimental Workflow



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Caption: Workflow for the synthesis of **norpseudoephedrine** analogues via ATH.

## Quantitative Data

Entry	Catalyst	Product Stereoisomer	Yield (%)	Diastereomeric Ratio (syn:anti)	Enantiomeric Excess (%)
1	(S,S)-CpRhCl(TsDPEN)	(1R,2R)-Norpseudoephedrine	95	>99:1	>99
2	(R,R)-CpRhCl(TsDPEN)	(1S,2S)-Norpseudoephedrine	96	>99:1	>99
3	(S,S)-CpRhCl(TsDPEN)	(1R,2S)-Norephedrine	94	1:>99	>99
4	(R,R)-CpRhCl(TsDPEN)	(1S,2R)-Norephedrine	95	1:>99	>99

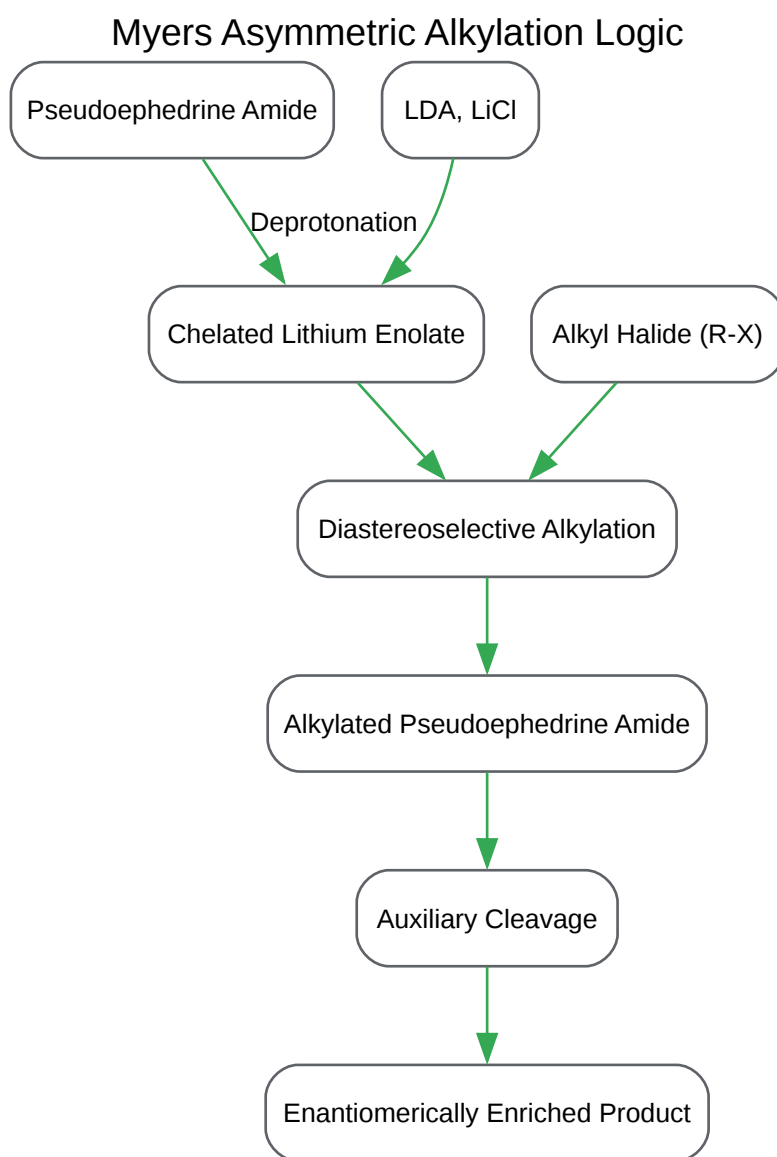
## Experimental Protocol

- To a solution of the prochiral cyclic sulfamidate imine (1.0 eq) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add the chiral rhodium catalyst (e.g., (S,S)- or (R,R)-Cp\*RhCl(TsDPEN), 0.01 eq).
- Add a mixture of formic acid and triethylamine (5:2 molar ratio) as the hydrogen source.
- Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 15-30 minutes.
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- The resulting chiral cyclic sulfamidate can be hydrolyzed under acidic conditions (e.g., refluxing in aqueous HCl) to yield the desired **norpseudoephedrine** or norephedrine analogue.
- Purify the final product by recrystallization or column chromatography.

## Myers Asymmetric Alkylation using a Chiral Auxiliary

This method involves the diastereoselective alkylation of an amide derived from pseudoephedrine, which serves as a chiral auxiliary. Subsequent cleavage of the auxiliary yields the enantiomerically enriched product.

### Logical Relationship Diagram



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Caption: Logical flow of the Myers asymmetric alkylation.

## Quantitative Data

Entry	Electrophile (R-X)	R Group in Product	Yield (%)	Diastereomeric Excess (de, %)
1	CH <sub>3</sub> I	-CH <sub>3</sub>	92	≥99
2	CH <sub>3</sub> CH <sub>2</sub> I	-CH <sub>2</sub> CH <sub>3</sub>	95	98
3	PhCH <sub>2</sub> Br	-CH <sub>2</sub> Ph	99	98
4	(CH <sub>3</sub> ) <sub>2</sub> CHCH <sub>2</sub> I	-CH <sub>2</sub> CH(CH <sub>3</sub> ) <sub>2</sub>	98	97
5	CH <sub>2</sub> =CHCH <sub>2</sub> Br	-CH <sub>2</sub> CH=CH <sub>2</sub>	98	95

## Experimental Protocol

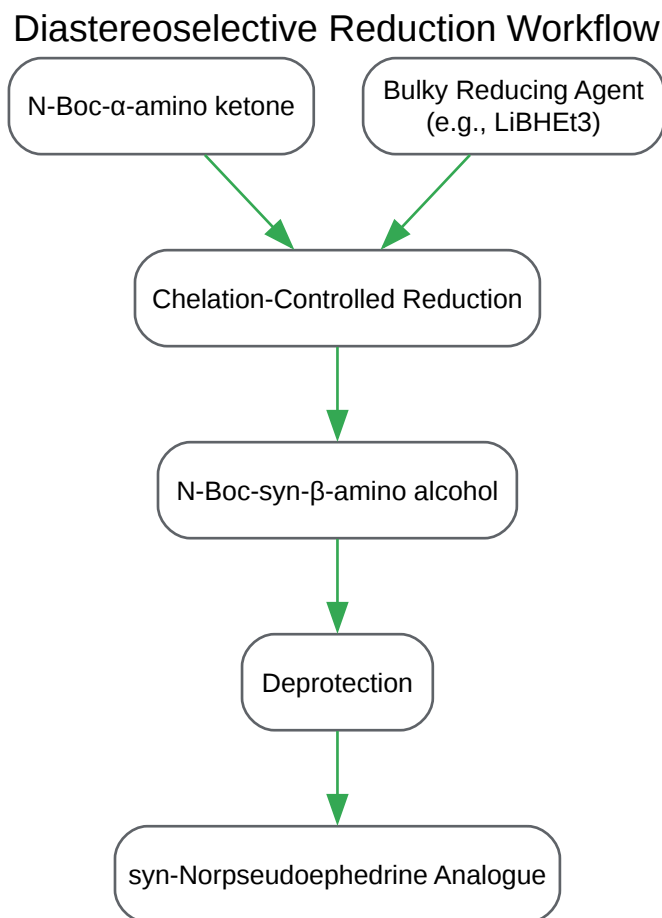
- In an oven-dried flask under an inert atmosphere, dissolve the pseudoephedrine amide (1.0 eq) and anhydrous lithium chloride (6.0 eq) in anhydrous THF.
- Cool the solution to -78 °C.
- In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.1 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous THF at -78 °C, then warming to 0 °C for 30 minutes.
- Slowly add the freshly prepared LDA solution to the amide solution at -78 °C.
- Stir the mixture at -78 °C for 30 minutes, then at 0 °C for 30 minutes, and finally at room temperature for 15 minutes.
- Cool the resulting enolate solution to 0 °C and add the alkyl halide (1.5-4.0 eq) dropwise.
- Stir the reaction at 0 °C and monitor by TLC.
- Upon completion, quench the reaction with saturated aqueous NH<sub>4</sub>Cl solution and extract the product with ethyl acetate.

- The chiral auxiliary can be cleaved by acidic or basic hydrolysis to yield the corresponding carboxylic acid, which can then be converted to the **norpseudoephedrine** analogue through further synthetic steps.

## Diastereoselective Reduction of $\alpha$ -Amino Ketones

The syn diastereomer of  $\beta$ -amino alcohols, such as **norpseudoephedrine**, can be synthesized with high selectivity by the reduction of N-protected  $\alpha$ -amino ketones using a bulky reducing agent. The N-Boc protecting group is particularly effective in directing the stereochemical outcome.<sup>[3]</sup>

### Experimental Workflow



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Caption: Workflow for the synthesis of syn-**norpseudoephedrine** analogues.

## Quantitative Data

Entry	$\alpha$ -Amino Ketone Precursor	Reducing Agent	Yield (%)	Diastereomeric Ratio (syn:anti)
1	N-Boc-2-amino-1-phenylpropan-1-one	LiBHEt <sub>3</sub>	92	98:2
2	N-Boc-2-amino-1-(4-chlorophenyl)propan-1-one	LiBHEt <sub>3</sub>	89	97:3
3	N-Boc-2-amino-1-(4-methoxyphenyl)propan-1-one	LiBHEt <sub>3</sub>	94	99:1
4	N-Boc-2-amino-1-(naphthalen-2-yl)propan-1-one	LiBHEt <sub>3</sub>	85	96:4

## Experimental Protocol

- Dissolve the N-Boc-protected  $\alpha$ -amino ketone (1.0 eq) in anhydrous THF in an oven-dried flask under an inert atmosphere.
- Cool the solution to -78 °C.
- Slowly add a solution of lithium triethylborohydride (LiBHEt<sub>3</sub>, 1.5 eq) in THF to the cooled solution of the  $\alpha$ -amino ketone.
- Stir the reaction mixture at -78 °C and monitor its progress by TLC.
- Upon completion, quench the reaction by the slow addition of water, followed by aqueous NaOH and hydrogen peroxide to decompose the borane complexes.

- Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The N-Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final syn-**norpseudoephedrine** analogue.
- Purify the product by column chromatography or recrystallization.

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